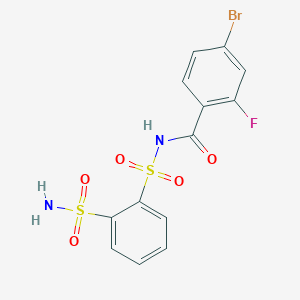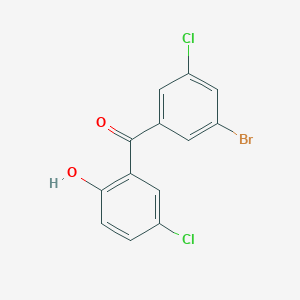
(3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-chlorobenzene and 5-chloro-2-hydroxybenzaldehyde.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 3-bromo-5-chlorobenzene and 5-chloro-2-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction forms the desired ketone product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
(3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups.
Oxidation Reactions: Quinones or other oxidized products.
Reduction Reactions: Secondary alcohols.
科学的研究の応用
(3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine, chlorine, and hydroxyl groups can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
(3-Bromo-5-chlorophenyl)(4-chlorophenyl)methanone: Similar structure but lacks the hydroxyl group.
(3-Bromo-5-chlorophenyl)(2-hydroxyphenyl)methanone: Similar structure but with different positioning of the hydroxyl group.
(3-Bromo-4-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone: Similar structure but with different positioning of the bromine and chlorine atoms.
Uniqueness
(3-Bromo-5-chlorophenyl)(5-chloro-2-hydroxyphenyl)methanone is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
329944-61-8 |
|---|---|
分子式 |
C13H7BrCl2O2 |
分子量 |
346.0 g/mol |
IUPAC名 |
(3-bromo-5-chlorophenyl)-(5-chloro-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H7BrCl2O2/c14-8-3-7(4-10(16)5-8)13(18)11-6-9(15)1-2-12(11)17/h1-6,17H |
InChIキー |
PKYWVBXMHICBEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CC(=CC(=C2)Br)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


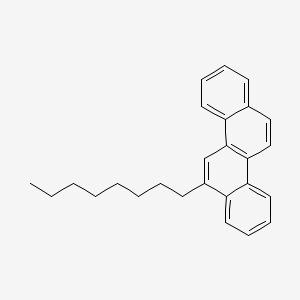
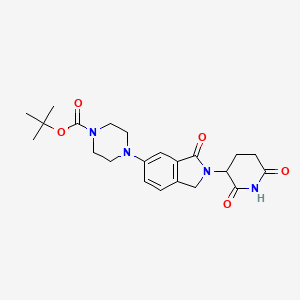
![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)
methanone](/img/structure/B13936628.png)
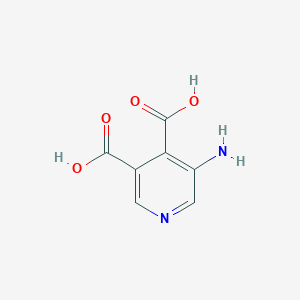
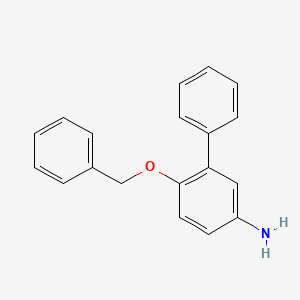
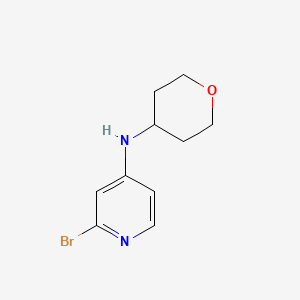
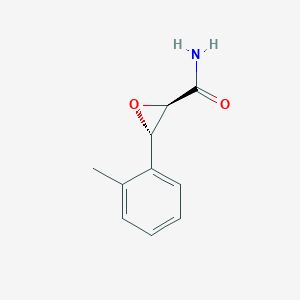
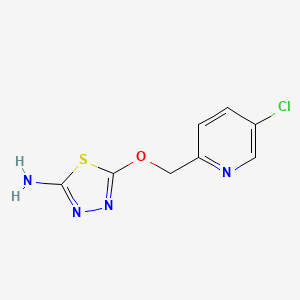
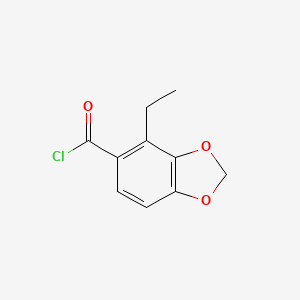

![1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine](/img/structure/B13936673.png)

